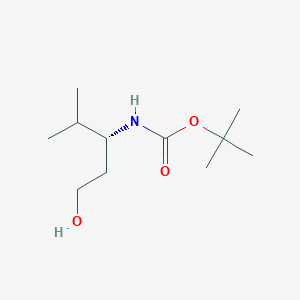

(R)-3-(叔丁氧羰基氨基)-4-甲基戊醇

货号 B2705475

CAS 编号:

285124-33-6

分子量: 217.309

InChI 键: HYEXCBXDBHHJJY-SECBINFHSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-3-(tert-butoxycarbonylamino)-4-methylpentanol” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used as a protective group for amino acids in peptide synthesis . It is also used for the protection of hydroxy groups .

Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved through various methods. One method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis

The Boc group in “®-3-(tert-butoxycarbonylamino)-4-methylpentanol” can undergo various chemical reactions. For instance, it can be deprotected under acidic conditions commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection involves the use of a phosphonium ionic liquid .科学研究应用

- Crystal Structure : The compound has an orthorhombic crystal structure with dimensions: a = 11.4608 Å, b = 12.1489 Å, and c = 23.1684 Å. The crystallographic data can be found in .

- Atomic Coordinates : The fractional atomic coordinates and isotropic displacement parameters are available in Table 2 of the crystallographic study .

- Discovery : Researchers have disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases. Tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate plays a role in the synthetic route to enantiopure derivatives .

- Jaspine B Intermediate : Tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate is a key intermediate in the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .

- Boc-Protected o-Phenylenediamine Derivatives : Researchers have designed and synthesized Boc-protected o-phenylenediamine scaffolds containing various mono- or disubstituted 1,2,3-triazoles. Tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate contributes to this study .

- Details : Unfortunately, specific details about these applications are not readily available in the provided sources. Further research may yield additional insights .

Synthesis and Crystal Structure Studies

Pharmaceutical Intermediates

PDE4 Inhibitor Research

Natural Product Synthesis

Antimicrobial Research

LCZ696 Intermediate

作用机制

未来方向

属性

IUPAC Name |

tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEXCBXDBHHJJY-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CCO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-[1-(2-Aminoethyl)cyclohexyl]acetic acid hydrochloride](/img/structure/B2705394.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2705396.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2,4-dichlorophenyl)methylene]-2(5H)-furanone](/img/structure/B2705403.png)

![(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one](/img/structure/B2705404.png)

![Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2705410.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2705413.png)

![6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one](/img/structure/B2705414.png)